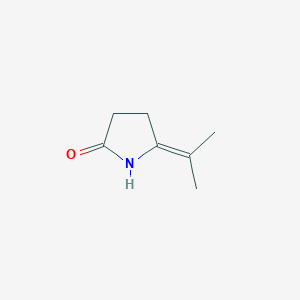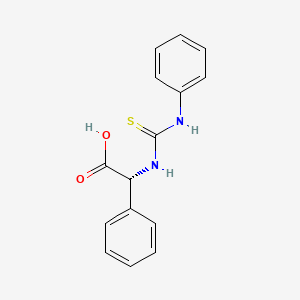
(R)-2-phenyl-2-(3-phenylthioureido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-phenyl-2-(3-phenylthioureido)acetic acid is an organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a phenyl group attached to the thiourea moiety, which is further connected to an acetic acid backbone. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-phenyl-2-(3-phenylthioureido)acetic acid typically involves the reaction of phenyl isothiocyanate with an appropriate amine derivative under controlled conditions. One common method involves the reaction of phenyl isothiocyanate with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of ®-2-phenyl-2-(3-phenylthioureido)acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
®-2-phenyl-2-(3-phenylthioureido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thiourea moiety into corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are performed in anhydrous conditions, often in solvents like tetrahydrofuran.
Substitution: Bromine, nitric acid; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Brominated or nitrated derivatives of the phenyl groups
Scientific Research Applications
Chemistry
In chemistry, ®-2-phenyl-2-(3-phenylthioureido)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various heterocyclic compounds through cyclization reactions .
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacterial strains and reducing inflammation in experimental models .
Medicine
In medicine, ®-2-phenyl-2-(3-phenylthioureido)acetic acid is being explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases .
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-2-phenyl-2-(3-phenylthioureido)acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to reduced bacterial growth or decreased inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-2-(3-phenylthioureido)propanoic acid
- 2-phenyl-2-(3-phenylthioureido)butanoic acid
- 2-phenyl-2-(3-phenylthioureido)pentanoic acid
Uniqueness
®-2-phenyl-2-(3-phenylthioureido)acetic acid is unique due to its specific stereochemistry and the presence of both phenyl and thioureido groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to form stable complexes with metal ions and its potential for diverse chemical modifications make it a valuable entity in scientific research .
Properties
Molecular Formula |
C15H14N2O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(2R)-2-phenyl-2-(phenylcarbamothioylamino)acetic acid |
InChI |
InChI=1S/C15H14N2O2S/c18-14(19)13(11-7-3-1-4-8-11)17-15(20)16-12-9-5-2-6-10-12/h1-10,13H,(H,18,19)(H2,16,17,20)/t13-/m1/s1 |
InChI Key |
JPANLDGEFCBMGK-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


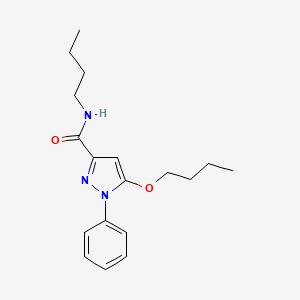

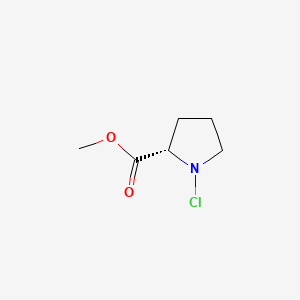
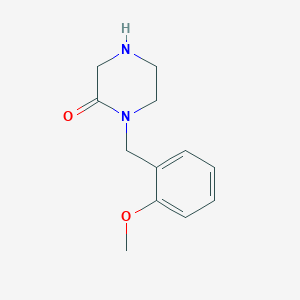
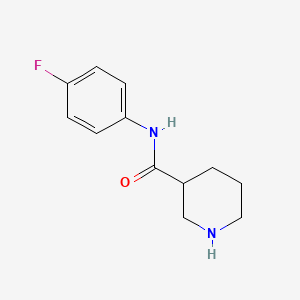
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-](/img/structure/B13809332.png)
![2-[(Morpholin-2-yl)methoxy]phenol](/img/structure/B13809352.png)
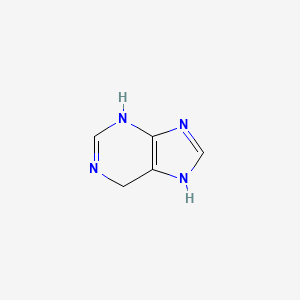
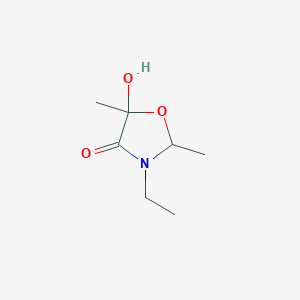
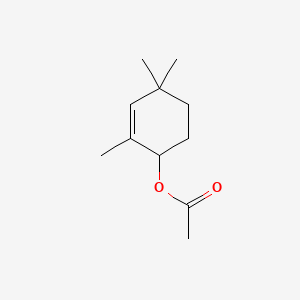
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)

